

# Application Notes and Protocols: Investigating the Protective Effects of Methotrexate in Ischemic Models

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### Introduction

Methotrexate (MTX) is a folate antagonist widely used in the treatment of cancer and autoimmune diseases such as rheumatoid arthritis and psoriasis.[1][2] While not used to experimentally induce ischemia, extensive clinical data demonstrates that low-dose methotrexate treatment is associated with a significant reduction in the risk of ischemic cardiovascular events.[3][4][5][6] This has led to significant interest in understanding its protective mechanisms against ischemic injury. High-dose methotrexate administration has been rarely associated with stroke-like syndrome, a neurological complication, which is considered a toxic side effect rather than a controlled model for inducing ischemia.[7]

These application notes provide an overview of the signaling pathways involved in methotrexate's protective effects and a detailed protocol for studying these effects in a preclinical model of ischemia.

# Signaling Pathways in Methotrexate-Mediated Ischemic Protection

The protective effects of methotrexate against ischemia are primarily attributed to its antiinflammatory properties. The key mechanisms include the inhibition of dihydrofolate reductase



(DHFR) and the subsequent accumulation of adenosine, a potent anti-inflammatory molecule. [2][8]

Methotrexate inhibits DHFR, leading to a reduction in the synthesis of purines and pyrimidines, which are essential for DNA and RNA synthesis in rapidly dividing inflammatory cells.[2] This inhibition also leads to the intracellular accumulation of aminoimidazole carboxamide ribonucleotide (AICAR), which in turn inhibits adenosine deaminase, leading to increased extracellular adenosine levels.[1][8] Adenosine then activates its receptors on various cell types, including immune cells and endothelial cells, leading to a dampening of the inflammatory response and promoting vasodilation, both of which are beneficial in the context of ischemia.[1]



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**Caption:** Methotrexate signaling pathway in ischemic protection.

# **Quantitative Data Summary**

The following table summarizes the quantitative data from meta-analyses and observational studies on the association between methotrexate use and the risk of ischemic cardiovascular events.



Study Type	Comparis on	Outcome	Odds Ratio (OR) / Hazard Ratio (HR)	95% Confiden ce Interval (CI)	p-value	Referenc e
Meta- analysis	Methotrexa te users vs. non-users in RA/psoriasi s patients	Major Adverse Cardiovasc ular Events (MACE)	0.73	0.70 - 0.77	<0.001	[3][5][6]
Meta- analysis (adjusted for RA severity)	Methotrexa te users vs. non-users in RA patients	MACE	0.80	0.66 - 0.97	0.022	[3][5][6]
Meta- analysis (adjusted for other RA drugs)	Methotrexa te users vs. non-users in RA patients	MACE	0.71	0.67 - 0.75	<0.001	[3][4][5][6]
Cohort Study	Methotrexa te users vs. non-users in RA patients	Ischemic Stroke	Protective effect at >8.75 mg/week (short- term)	Not specified	0.0002	[9]
Observatio nal Study (Males)	Methotrexa te users vs. non-users in RA patients	MACE	0.32	0.12 - 0.83	-	[10]



Methotrexa
Observatio
te users vs.
nal Study
non-users
(Males)
in RA
patients

Methotrexa
Ischemic
Cardiovasc
0.43
0.21 - 0.85
[10]

# Experimental Protocol: Studying the Protective Effects of Methotrexate in a Rodent Model of Middle Cerebral Artery Occlusion (MCAO)

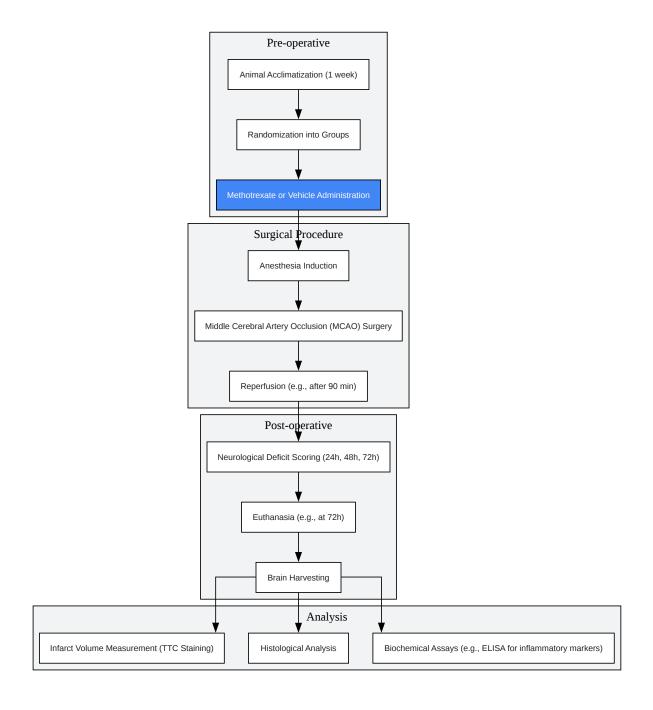
This protocol describes a general framework for investigating the neuroprotective effects of methotrexate in a common model of focal cerebral ischemia.

#### **Materials**

- Male Sprague-Dawley rats (250-300g)
- Methotrexate sodium salt (Sigma-Aldrich)
- Sterile saline (0.9% NaCl)
- Anesthesia (e.g., isoflurane)
- Surgical instruments for MCAO
- 4-0 monofilament nylon suture with a rounded tip
- Laser Doppler flowmeter
- 2,3,5-triphenyltetrazolium chloride (TTC)
- Phosphate-buffered saline (PBS)
- Formalin

# **Experimental Workflow**





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**Caption:** Experimental workflow for studying methotrexate in a MCAO model.



#### **Procedure**

- · Animal Acclimatization and Grouping:
  - Acclimatize rats for at least one week before the experiment.
  - Randomly assign rats to the following groups:
    - Sham-operated + Vehicle
    - Sham-operated + Methotrexate
    - MCAO + Vehicle
    - MCAO + Methotrexate
- Methotrexate Administration:
  - Dissolve methotrexate in sterile saline.
  - Administer methotrexate (e.g., 1 mg/kg, intraperitoneally) or an equivalent volume of saline (vehicle) once daily for 7 days prior to MCAO surgery. The optimal dose and duration may need to be determined empirically.
- MCAO Surgery:
  - Anesthetize the rat with isoflurane.
  - Perform a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
  - Ligate the distal ECA.
  - Insert a 4-0 monofilament nylon suture with a rounded tip into the ICA via the ECA stump and advance it until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA).
  - Confirm the occlusion by a significant drop in cerebral blood flow using a laser Doppler flowmeter.



- After the desired occlusion period (e.g., 90 minutes), withdraw the filament to allow for reperfusion.
- In sham-operated animals, perform the same surgical procedure without advancing the filament to occlude the MCA.
- Post-operative Care and Neurological Assessment:
  - Monitor the animals for recovery from anesthesia.
  - At 24, 48, and 72 hours post-MCAO, assess neurological deficits using a standardized scoring system (e.g., a 5-point scale).
- Infarct Volume Measurement:
  - At the end of the experiment (e.g., 72 hours post-MCAO), euthanize the animals.
  - Harvest the brains and section them into 2 mm coronal slices.
  - Stain the slices with 2% TTC solution at 37°C for 30 minutes.
  - Healthy tissue will stain red, while the infarcted tissue will remain white.
  - Quantify the infarct volume using image analysis software.
- Histological and Biochemical Analysis:
  - For histological analysis, perfuse a subset of animals with PBS followed by 4% formalin.
     Embed the brains in paraffin and perform staining (e.g., H&E, Nissl) to assess neuronal damage.
  - For biochemical analysis, homogenize brain tissue from the ischemic hemisphere to measure levels of inflammatory cytokines (e.g., TNF-α, IL-1β) using ELISA or other immunoassays.

# Conclusion

### Methodological & Application





Methotrexate represents a promising therapeutic agent for reducing the risk of ischemic events. The provided protocols and background information offer a framework for researchers to investigate the protective mechanisms of methotrexate in preclinical models of ischemia. Further studies are warranted to fully elucidate its mode of action and to explore its potential as a repurposed drug for the prevention of ischemic pathologies.

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